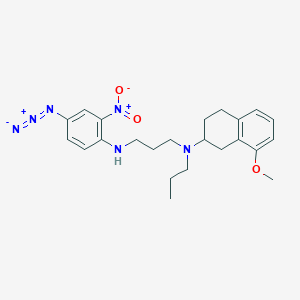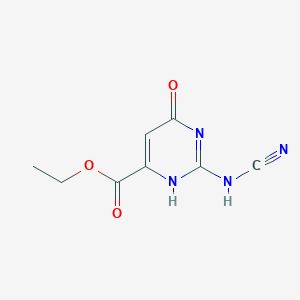
ethyl 2-(cyanoamino)-4-oxo-1H-pyrimidine-6-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(cyanoamino)-4-oxo-1H-pyrimidine-6-carboxylate, also known as ECO-086, is a chemical compound that has been of significant interest in scientific research due to its potential applications in the field of medicinal chemistry. It is a pyrimidine derivative that has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, as well as advantages and limitations for lab experiments have been extensively studied.
Mécanisme D'action
Ethyl 2-(cyanoamino)-4-oxo-1H-pyrimidine-6-carboxylate acts by inhibiting the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the de novo synthesis of pyrimidine nucleotides. By inhibiting this enzyme, ethyl 2-(cyanoamino)-4-oxo-1H-pyrimidine-6-carboxylate prevents the synthesis of DNA and RNA, leading to the inhibition of cell growth and proliferation.
Effets Biochimiques Et Physiologiques
Studies have shown that ethyl 2-(cyanoamino)-4-oxo-1H-pyrimidine-6-carboxylate has minimal toxicity in normal cells, making it a promising candidate for cancer treatment. It has also been found to have anti-inflammatory and analgesic effects, which could be beneficial for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl 2-(cyanoamino)-4-oxo-1H-pyrimidine-6-carboxylate has several advantages for lab experiments, including its high potency and selectivity for DHODH inhibition. However, its low solubility in water can make it challenging to work with in some experiments.
Orientations Futures
There are several potential future directions for research on ethyl 2-(cyanoamino)-4-oxo-1H-pyrimidine-6-carboxylate. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of the compound. Additionally, further studies are needed to determine the optimal dosing and administration for its potential therapeutic applications. Finally, research could focus on identifying potential drug combinations that could enhance the efficacy of ethyl 2-(cyanoamino)-4-oxo-1H-pyrimidine-6-carboxylate in cancer treatment.
In conclusion, ethyl 2-(cyanoamino)-4-oxo-1H-pyrimidine-6-carboxylate is a pyrimidine derivative that has shown promise in scientific research for its potential therapeutic applications. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been extensively studied. Further research is needed to fully understand the potential of this compound in the treatment of cancer and other diseases.
Méthodes De Synthèse
The synthesis of ethyl 2-(cyanoamino)-4-oxo-1H-pyrimidine-6-carboxylate has been achieved using different methods, including the reaction of ethyl cyanoacetate with 2-aminouracil to form ethyl 2-(cyanoamino)-4-oxo-1H-pyrimidine-6-carboxylate. Another method involves the reaction of ethyl 2-amino-4,6-dioxypyrimidine-5-carboxylate with ethyl cyanoacetate in the presence of a base.
Applications De Recherche Scientifique
Ethyl 2-(cyanoamino)-4-oxo-1H-pyrimidine-6-carboxylate has been studied for its potential therapeutic applications, especially in the treatment of cancer. It has been shown to inhibit the growth of cancer cells by interfering with their DNA synthesis. Additionally, ethyl 2-(cyanoamino)-4-oxo-1H-pyrimidine-6-carboxylate has been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases.
Propriétés
Numéro CAS |
106987-58-0 |
|---|---|
Nom du produit |
ethyl 2-(cyanoamino)-4-oxo-1H-pyrimidine-6-carboxylate |
Formule moléculaire |
C8H8N4O3 |
Poids moléculaire |
208.17 g/mol |
Nom IUPAC |
ethyl 2-(cyanoamino)-6-oxo-1H-pyrimidine-4-carboxylate |
InChI |
InChI=1S/C8H8N4O3/c1-2-15-7(14)5-3-6(13)12-8(11-5)10-4-9/h3H,2H2,1H3,(H2,10,11,12,13) |
Clé InChI |
QRLRKTYITXMUGC-UHFFFAOYSA-N |
SMILES isomérique |
CCOC(=O)C1=CC(=O)N=C(N1)NC#N |
SMILES |
CCOC(=O)C1=CC(=O)NC(=N1)NC#N |
SMILES canonique |
CCOC(=O)C1=CC(=O)N=C(N1)NC#N |
Synonymes |
4-Pyrimidinecarboxylicacid,2-(cyanoamino)-1,6-dihydro-6-oxo-,ethylester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



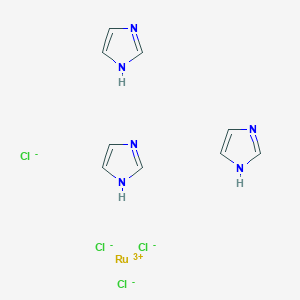


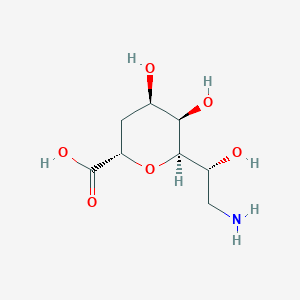
![1-Acetyl-1H-1,2,3-triazolo[4,5-b]pyridine](/img/structure/B26573.png)
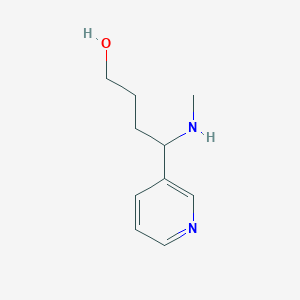
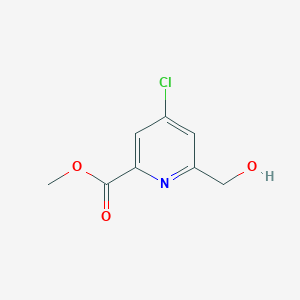
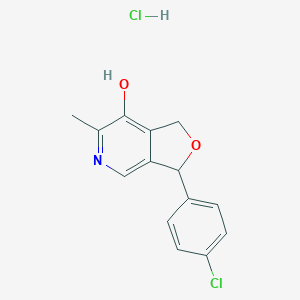
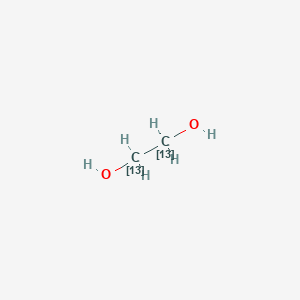
![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',6'-bis(acetyloxy)-5-nitro-](/img/structure/B26586.png)
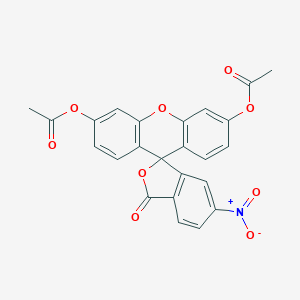
![1-[4-[(E)-prop-1-enyl]phenyl]ethanone](/img/structure/B26589.png)
